3-chloro-N-(2-(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide
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Overview
Description
1,2,4-Triazole compounds are a type of heterocyclic compounds. They contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . These compounds are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives has been a subject of interest in medicinal chemistry due to their wide range of applications . Various synthetic methods have been reported to date, providing access to a wide range of 1,2,4-triazole via multistep synthetic routes .Molecular Structure Analysis
The molecular structure of 1,2,4-triazole compounds is unique, with two carbon and three nitrogen atoms forming a five-membered ring . This structure allows them to readily bind with a variety of enzymes and receptors in the biological system .Chemical Reactions Analysis
1,2,4-Triazoles can undergo a variety of chemical reactions due to their unique structure and properties . They are used in various fields such as pharmaceutical chemistry, agrochemistry, materials sciences, and organic catalysts .Scientific Research Applications
Synthesis and Structure Analysis
- A study by Sallam et al. (2021) highlighted the importance of heterocyclic compounds like pyridazine analogs in medicinal chemistry. They synthesized a compound closely related to 3-chloro-N-(2-(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide, which was characterized using various spectroscopic techniques and confirmed through XRD technique. The study also performed density functional theory calculations to harmonize theoretical and experimental values, focusing on energy gap and global reactivity descriptors (Sallam et al., 2021).
Antiproliferative Activity
- Research by Ilić et al. (2011) explored the antiproliferative activity of [1,2,4]triazolo[4,3-b]pyridazin derivatives. They synthesized a library of these derivatives, noting their potential in inhibiting the proliferation of endothelial and tumor cells (Ilić et al., 2011).
Anti-HIV and Anticancer Activity
- A series of compounds structurally similar to the subject compound showed moderate to high anti-HIV activity and moderate anticancer activity, as per the findings of Brzozowski (1998). These results suggest potential applications in the development of treatments for HIV and cancer (Brzozowski, 1998).
Antidiabetic Drug Development
- Bindu et al. (2019) synthesized a family of triazolo-pyridazine-6-yl-substituted piperazines, evaluating them for their potential as anti-diabetic medications through Dipeptidyl peptidase-4 (DPP-4) inhibition. This research indicates the role of similar compounds in the development of new diabetic treatments (Bindu et al., 2019).
Crystal Structure Characterization and DFT Calculations
- Sallam et al. (2021) also conducted a separate study involving the synthesis and characterization of triazole pyridazine derivatives, including those akin to this compound. They used NMR, IR, mass spectral studies, and X-ray diffraction techniques, along with DFT calculations to assess HOMO-LUMO energy levels and other quantum chemical parameters. This research contributes to understanding the molecular structure and properties of these compounds (Sallam et al., 2021).
Mechanism of Action
Target of Action
Related compounds have been shown to have significant anti-inflammatory and analgesic activities .
Mode of Action
It’s worth noting that similar compounds have been found to inhibit the biosynthesis of prostaglandins , which are key mediators of inflammation and pain.
Biochemical Pathways
The compound likely affects the arachidonic acid pathway, given that related compounds inhibit the biosynthesis of prostaglandins . Prostaglandins are derived from arachidonic acid, which originates from cell membrane phospholipids through the action of phospholipase A2 . The metabolism of arachidonic acid to prostaglandins and leukotrienes is catalyzed by cyclo-oxygenase and 5-lipoxygenase pathways, respectively .
Result of Action
Related compounds have been found to have significant anti-inflammatory and analgesic activities , suggesting that this compound may have similar effects.
Future Directions
The future research directions for 1,2,4-triazole compounds are vast, given their wide range of applications and biological activities . There is ongoing research to find new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds which would be very useful for the discovery of new drug candidates .
Biochemical Analysis
Biochemical Properties
Compounds with similar structures, such as triazolothiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These activities suggest that 3-chloro-N-(2-(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide may interact with a variety of enzymes, proteins, and other biomolecules.
Cellular Effects
Based on the activities of structurally similar compounds, it could potentially influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is plausible that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
properties
IUPAC Name |
3-chloro-N-[2-(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2N5O/c15-10-3-1-2-9(8-10)14(22)17-7-6-13-19-18-12-5-4-11(16)20-21(12)13/h1-5,8H,6-7H2,(H,17,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWUFGXBFTQAMNB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NCCC2=NN=C3N2N=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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